![molecular formula C3H9ClN2O2 B3255496 ethyl N-aminocarbamate;hydrochloride CAS No. 25544-75-6](/img/structure/B3255496.png)
ethyl N-aminocarbamate;hydrochloride
Overview
Description
Ethyl N-aminocarbamate;hydrochloride is a compound that belongs to the class of organic compounds known as carbamate esters . These are compounds containing an ester of carbamic acid with the general structure R2NC(=O)OR’ (R’ not H) . Ethyl carbamate, also called urethane, is an organic compound with the formula CH3CH2OC(O)NH2 . It is an ester of carbamic acid and a white solid .
Synthesis Analysis
Ethyl carbamate is produced industrially by heating urea and ethyl alcohol . It can also arise by the action of ammonia on ethyl chloroformate . A phosgene-free flow-system synthesis of eight carbamates in the reaction of various amines with dimethyl carbonate has been presented .Molecular Structure Analysis
The molecular structure of ethyl N-aminocarbamate;hydrochloride can be analyzed using various methods such as GC-MS and HPLC . The specific structure can be determined using a structure file or drawing using a molecule editor .Chemical Reactions Analysis
The main chemical property of amines, including ethyl N-aminocarbamate;hydrochloride, is their ability to act as weak organic bases . Hydrolysis is a reaction with water that happens when amides are hydrolyzed in the presence of dilute acids such as dilute hydrochloric acid . Ethyl carbamate can also be formed in the fermentation, distillation, and storage stage .Physical And Chemical Properties Analysis
Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .Safety and Hazards
Future Directions
Research is ongoing to develop new chemisorptive pathways for selective carbon dioxide capture that go beyond the traditional formation of ammonium carbamates . There is also research into the genetic engineering production of ethyl carbamate hydrolase and its application in degrading ethyl carbamate in Chinese liquor .
properties
IUPAC Name |
ethyl N-aminocarbamate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2.ClH/c1-2-7-3(6)5-4;/h2,4H2,1H3,(H,5,6);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQARJSVWVMOSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-aminocarbamate;hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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